molecular formula C11H14N2O3 B2405448 4-(Acetylamino)phenyl dimethylcarbamate CAS No. 303095-01-4

4-(Acetylamino)phenyl dimethylcarbamate

Cat. No.: B2405448
CAS No.: 303095-01-4
M. Wt: 222.244
InChI Key: UAIMULSXTPBYPA-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl dimethylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with an acetylamino group (-NHCOCH₃) at the para position and a dimethylcarbamate (-OCO-N(CH₃)₂) group. This compound belongs to the broader class of aryl carbamates, which are widely studied for their biological activities, including pesticidal, pharmaceutical, and enzymatic inhibition properties. The acetylamino group enhances solubility and metabolic stability, while the dimethylcarbamate moiety contributes to its reactivity and binding affinity to biological targets .

Properties

IUPAC Name

(4-acetamidophenyl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(14)12-9-4-6-10(7-5-9)16-11(15)13(2)3/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIMULSXTPBYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303095-01-4
Record name 4-(ACETYLAMINO)PHENYL DIMETHYLCARBAMATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl dimethylcarbamate typically involves the reaction of 4-aminophenol with acetic anhydride to form 4-acetylaminophenol. This intermediate is then reacted with dimethyl carbonate in the presence of a suitable catalyst to yield the final product . The reaction conditions often include elevated temperatures and the use of acid-base bifunctional ionic liquids as catalysts .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow systems to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 4-(acetylamino)phenyl dimethylcarbamate exhibit promising anticancer properties. A study focusing on the synthesis of 2-pyrrolidinone derivatives containing similar moieties demonstrated significant cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer . The presence of the 4-(dimethylaminophenyl) group has been linked to enhanced bioactivity, making it a valuable scaffold in drug discovery.

Cholinesterase Inhibition

The compound has also been investigated for its potential as a cholinesterase inhibitor. A series of studies demonstrated that compounds with similar structures effectively inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease . The inhibition potency was found to be in the nanomolar range, suggesting that modifications to the structure can lead to effective therapeutic agents.

Antioxidant Properties

The antioxidant capabilities of compounds derived from this compound have been explored, showing significant radical scavenging activities. These properties are essential for developing drugs aimed at oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Activity TypeActivity DescriptionReference
AnticancerCytotoxic effects on pancreatic and breast cancer cells
Cholinesterase InhibitionEffective in inhibiting acetylcholinesterase (IC50 ~20 nM)
AntioxidantSignificant radical scavenging activity

Case Study 1: Anticancer Research

A focused library of novel substituted 2-pyrrolidinone derivatives was synthesized, revealing remarkable anticancer activity. The study highlighted the role of the 4-(dimethylaminophenyl) moiety in enhancing the anticancer properties of the compounds .

Case Study 2: Neuroprotective Studies

In a study evaluating the neuroprotective effects of cholinesterase inhibitors, compounds similar to this compound were shown to have low cytotoxicity while maintaining potent inhibition of acetylcholinesterase. This suggests their potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The acetylamino and dimethylcarbamate groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl ring or the carbamate group. Key comparisons include:

Compound Substituents Key Properties Applications Reference
4-(Acetylamino)phenyl dimethylcarbamate -NHCOCH₃ (para), -OCO-N(CH₃)₂ Mp: 206–208°C (estimated from analogs); moderate lipophilicity Potential pharmaceutical agent
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione -NO₂ (para), thiazole ring Mp: 206–208°C; higher polarity Antimicrobial, anticancer research
Mexacarbate (Zectran) -N(CH₃)₂ (para), -OCO-NHCH₃ Mp: 85–87°C; log P: 2.1 Insecticide (GABA receptor antagonist)
Asulam (Methyl ((4-aminophenyl)sulfonyl)carbamate) -SO₂NHCOOCH₃ (para) Water-soluble; log P: 0.5 Herbicide (foliar uptake inhibitor)

Key Observations :

  • Melting Points : Bulky substituents (e.g., nitro groups) increase melting points due to enhanced crystal packing .
  • Lipophilicity : Dimethylcarbamates (log P ~2–3) are more lipophilic than sulfonamide carbamates (log P <1), influencing their membrane permeability and bioactivity .
  • Bioactivity: The acetylamino group in this compound may enhance target specificity compared to Mexacarbate, which lacks this moiety and acts broadly on insect nervous systems .
Physicochemical and Pharmacokinetic Profiles
  • Lipophilicity : HPLC-derived log k values for dimethylcarbamates range from 1.8–2.5, suggesting moderate blood-brain barrier permeability .
  • Metabolic Stability: The acetylamino group reduces oxidative metabolism compared to unsubstituted phenyl carbamates, as demonstrated in analogs like SNAP-7941 (half-life >6 hours in hepatic microsomes) .

Biological Activity

4-(Acetylamino)phenyl dimethylcarbamate (CAS No. 303095-01-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of carbamates, characterized by the presence of an acetylamino group attached to a phenyl ring. Its molecular formula is C10H14N2O3, and it exhibits properties typical of carbamate derivatives, such as moderate solubility in organic solvents.

The biological activity of this compound primarily involves inhibition of specific enzymes and interaction with cellular targets. The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these bacteria have been reported, indicating its potential use as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents targeting bacterial infections.

Cytotoxicity and Apoptosis

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in human cancer cells, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

A recent study reported the following IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
A549 (lung cancer)20

These results indicate that the compound possesses significant anticancer activity and warrants further investigation into its potential therapeutic applications.

Case Studies

  • Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several carbamate derivatives, including this compound. The results highlighted its effectiveness against multi-drug resistant strains, suggesting its potential role in combating antibiotic resistance .
  • Cytotoxicity Assessment : Another research effort focused on the cytotoxicity profile of this compound against various human cancer cell lines. The findings revealed that it selectively induced cell death in cancerous cells while exhibiting low toxicity towards normal cells, indicating a favorable therapeutic index .
  • Mechanistic Insights : Detailed mechanistic studies have shown that this compound affects cellular signaling pathways associated with apoptosis and cell cycle regulation. These insights are crucial for understanding how this compound can be optimized for therapeutic use .

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